Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-
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Overview
Description
Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- is an organochlorine compound with the molecular formula C12H7Cl3S. It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 4 positions, and a 4-chlorophenylthio group is attached at the 1 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichlorobenzenethiol with 4-chlorobenzene under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dichloro-: Another dichlorobenzene derivative with different substitution patterns.
2,4-Dichlorobenzene: Lacks the 4-chlorophenylthio group, making it less complex.
4-Chlorobenzene: Contains only one chlorine atom and no thio group.
Uniqueness
Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- is unique due to the presence of both chlorine atoms and the 4-chlorophenylthio group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
55759-88-1 |
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Molecular Formula |
C12H7Cl3S |
Molecular Weight |
289.6 g/mol |
IUPAC Name |
2,4-dichloro-1-(4-chlorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H7Cl3S/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H |
InChI Key |
VEJJRNAKABCDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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